molecular formula C20H23N5O B2615300 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1797725-95-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2615300
CAS No.: 1797725-95-1
M. Wt: 349.438
InChI Key: YCPQRPDUBLHJCF-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazine ring, a piperidine ring, and a tolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

    Attachment of the tolyl group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or tolyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)acetamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness

The uniqueness of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide lies in its specific substitution pattern and the presence of the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-3-2-4-17(11-15)12-19(26)24-14-16-5-9-25(10-6-16)20-18(13-21)22-7-8-23-20/h2-4,7-8,11,16H,5-6,9-10,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQRPDUBLHJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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